N-(sec-butyl)-2-furamide
Description
N-(sec-butyl)-2-furamide is a furanamide derivative characterized by a furan ring substituted with a sec-butylamine group at the 2-position. The compound’s molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol . Its structure combines the aromaticity of the furan ring with the steric effects of the branched sec-butyl chain, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-butan-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7(2)10-9(11)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXCRLMTSYIXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-furamide typically involves the reaction of 2-furoic acid with sec-butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sec-butyl-2-furylamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(sec-butyl)-2-furamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-furamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
N-(sec-butyl)-2-furamide belongs to a broader class of furanamide and acetamide derivatives. Key structural analogs include:
Key Observations :
- Electronic Effects : Bromination at the 5-position (as in 5-bromo-N-(sec-butyl)-2-furamide) enhances electrophilic aromatic substitution reactivity compared to the parent compound .
- Biological Activity : Derivatives like N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide exhibit anti-hyperlipidemic activity, suggesting that aryl substitutions on the furan ring can modulate pharmacological properties .
Key Observations :
- Acetamide derivatives (e.g., compound 30 in ) achieve higher yields (82%) compared to furanamide analogs (~50-60%), likely due to the stability of phenoxy intermediates versus furan-based substrates .
- The absence of reported melting points for this compound contrasts with acetamide derivatives (75–84°C), suggesting differences in crystallinity influenced by aromatic vs. aliphatic substituents .
Spectroscopic and Analytical Data
1H-NMR and 13C-NMR are standard for confirming amide bond formation and aromatic substitution patterns in related compounds . For example:
- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide: NMR signals at δ 1.2–1.6 ppm (n-butyl CH₂), δ 6.8–7.2 ppm (aromatic protons) .
- N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide : Distinct peaks for benzoyl (δ 7.4–8.0 ppm) and hydroxyl (δ 5.2 ppm) groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
